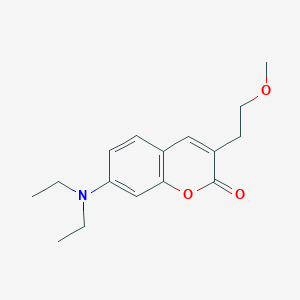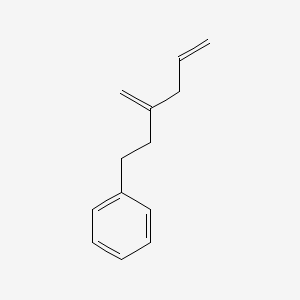
Benzene, (3-methylene-5-hexenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, (3-methylene-5-hexenyl)- is an organic compound with the molecular formula C13H16 It is a derivative of benzene, characterized by the presence of a methylene group and a hexenyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (3-methylene-5-hexenyl)- typically involves the reaction of benzene with appropriate alkenyl halides under Friedel-Crafts alkylation conditions. This reaction requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, where benzene is reacted with alkenyl halides in the presence of a catalyst. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity of the product.
Types of Reactions:
Oxidation: Benzene, (3-methylene-5-hexenyl)- can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas. This process can convert double bonds to single bonds, resulting in a saturated product.
Substitution: Electrophilic aromatic substitution reactions are common for benzene derivatives. For instance, halogenation can occur using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: Pd/C, hydrogen gas, elevated pressure.
Substitution: Cl2, Br2, Fe, AlCl3, room temperature.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Benzene, (3-methylene-5-hexenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of Benzene, (3-methylene-5-hexenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile, attacking electrophilic species. This leads to the formation of various substituted products, depending on the nature of the electrophile and reaction conditions.
Comparison with Similar Compounds
Toluene: Benzene with a methyl group.
Ethylbenzene: Benzene with an ethyl group.
Styrene: Benzene with a vinyl group.
Comparison: Benzene, (3-methylene-5-hexenyl)- is unique due to the presence of both a methylene and a hexenyl group, which imparts distinct chemical properties and reactivity. Unlike toluene and ethylbenzene, which have simple alkyl substituents, this compound has a more complex structure, leading to a wider range of potential reactions and applications. Styrene, with its vinyl group, shares some reactivity with Benzene, (3-methylene-5-hexenyl)-, but the additional hexenyl group in the latter provides further opportunities for chemical modifications and applications.
Properties
CAS No. |
134306-74-4 |
|---|---|
Molecular Formula |
C13H16 |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
3-methylidenehex-5-enylbenzene |
InChI |
InChI=1S/C13H16/c1-3-7-12(2)10-11-13-8-5-4-6-9-13/h3-6,8-9H,1-2,7,10-11H2 |
InChI Key |
YGWJCAKDNQFCBK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(=C)CCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromo-2-[(3-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14263727.png)
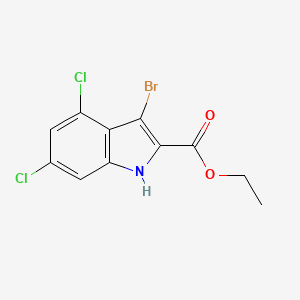
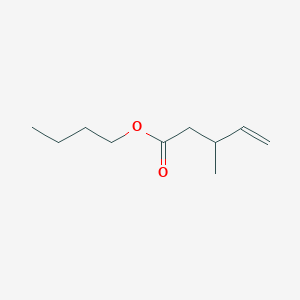
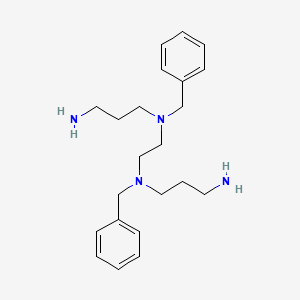
![(Thiene-2,5-diyl)bis[chloro(dimethyl)germane]](/img/structure/B14263762.png)
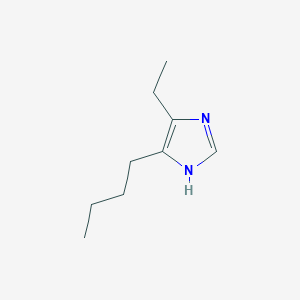
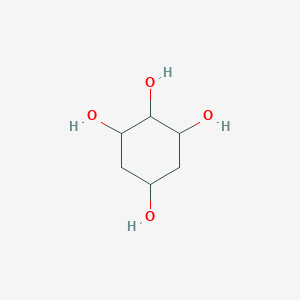
![N-[2-(Ethenyloxy)ethyl]-N-methylnitramide](/img/structure/B14263782.png)
![4-[(5-Bromopentyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14263797.png)
![3-[6-(3-Ethoxy-3-oxopropyl)dibenzo[b,d]furan-4-yl]propanoate](/img/structure/B14263799.png)
![Phosphonic acid, [1-(benzoylamino)-2-phenylethyl]-, dimethyl ester](/img/structure/B14263802.png)
![4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate](/img/structure/B14263803.png)
![4,4'-(1-{4-[Bis(4-methylphenyl)amino]phenyl}ethane-1,1-diyl)diphenol](/img/structure/B14263817.png)
